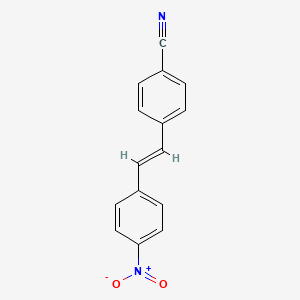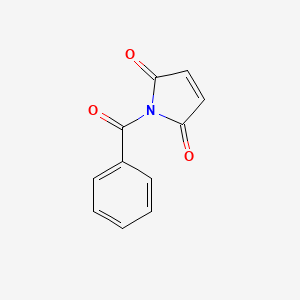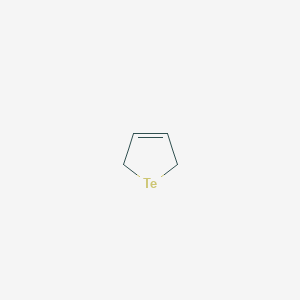
2,5-Dihydrotellurophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydrotellurophene is a heterocyclic compound containing tellurium. It is part of the tellurophene family, which are tellurium analogues of thiophenes and selenophenes. The compound is characterized by a five-membered ring structure with tellurium as the heteroatom. Due to the unique properties of tellurium, this compound exhibits distinct chemical behaviors compared to its sulfur and selenium counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrotellurophene typically involves the reaction of sodium telluride with diacetylene in methanol at 20°C. This method can be generalized to prepare 2,5-derivatives of tellurophene by selecting suitably substituted diacetylene precursors . Another method involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, resulting in tetraphenyltellurophene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrotellurophene undergoes various chemical reactions, including:
Oxidation: Treatment with hydrogen peroxide (H₂O₂) can oxidize this compound to its 1-oxide form.
Halogenation: The compound can be converted to its 1,1-dibromide and 1,1-diiodide by treatment with bromine (Br₂) and iodine (I₂), respectively.
Fluorination: Treatment with xenon difluoride (XeF₂) affords the 1,1-difluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂)
Halogenation: Bromine (Br₂), Iodine (I₂)
Fluorination: Xenon difluoride (XeF₂)
Major Products:
Oxidation: this compound 1-oxide
Halogenation: 1,1-Dibromide, 1,1-Diiodide
Fluorination: 1,1-Difluoride
Scientific Research Applications
2,5-Dihydrotellurophene has several applications in scientific research:
Chemistry: It is used in the synthesis of novel heterocyclic compounds and as a precursor for organic metals.
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, particularly in understanding the behavior of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mechanism of Action
The mechanism by which 2,5-Dihydrotellurophene exerts its effects is primarily through its interaction with other molecules via its tellurium atom. The tellurium atom’s larger size and polarizability compared to sulfur and selenium allow it to participate in unique chemical reactions. These interactions can influence the compound’s electronic properties, making it useful in the formation of semiconducting materials and charge-transfer complexes .
Comparison with Similar Compounds
Thiophene: Contains sulfur as the heteroatom.
Selenophene: Contains selenium as the heteroatom.
Tellurophene: The parent compound of 2,5-Dihydrotellurophene, containing tellurium.
Comparison: this compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties. Compared to thiophene and selenophene, this compound has a larger atomic radius and higher polarizability, leading to different reactivity and stability profiles. Its ability to form semiconducting materials and charge-transfer complexes is a notable feature that distinguishes it from its sulfur and selenium analogues .
Properties
CAS No. |
77422-86-7 |
|---|---|
Molecular Formula |
C4H6Te |
Molecular Weight |
181.7 g/mol |
IUPAC Name |
2,5-dihydrotellurophene |
InChI |
InChI=1S/C4H6Te/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI Key |
UFOXYQZTHSXGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC[Te]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
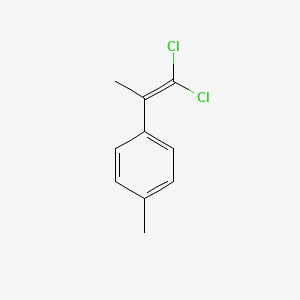
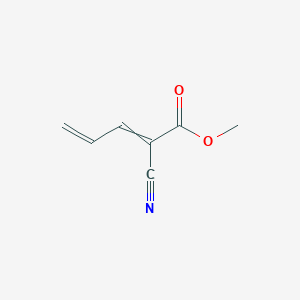
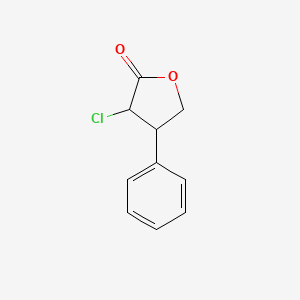
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
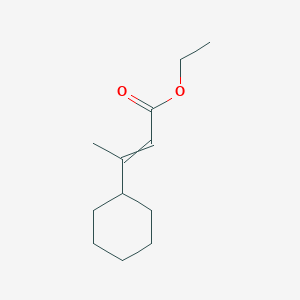
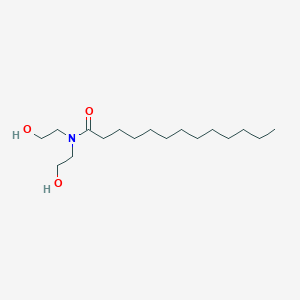
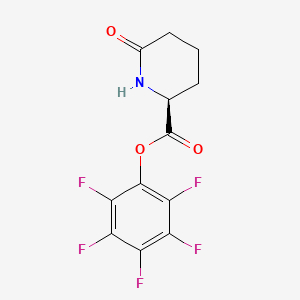
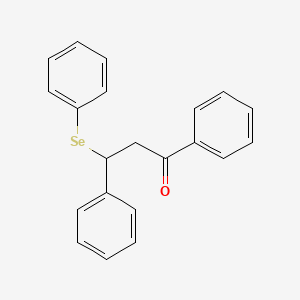
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
